A Technical Guide to the Physicochemical Properties of 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione
A Technical Guide to the Physicochemical Properties of 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione is a member of the 1,3-indandione class of compounds, which are recognized for their versatile chemical reactivity and diverse biological activities. The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting anticoagulant, anti-inflammatory, and anticancer properties[1]. The subject of this guide, featuring a 3,4-dimethoxyphenyl substituent, combines the reactive β-diketone core of the indandione with the pharmacologically relevant dimethoxybenzene moiety. Understanding the physicochemical properties of this specific molecule is crucial for its potential development as a therapeutic agent, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione. In the absence of extensive direct experimental data for this specific analogue, this guide synthesizes information from closely related compounds and established theoretical models to provide a robust predictive profile. Furthermore, it offers detailed experimental protocols for the determination of key physicochemical parameters, empowering researchers to validate these properties in their own laboratories.
Molecular Structure and Properties
The foundational step in characterizing a compound is to understand its structure and fundamental molecular properties.
Caption: Chemical structure of 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione. These values are derived from computational models and data from structurally analogous compounds.
| Property | Predicted Value | Notes and Comparative Data |
| Molecular Formula | C₁₈H₁₄O₄ | Based on its chemical structure. |
| Molecular Weight | 294.29 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 140 - 240 | A broad range is predicted. For comparison, 2-phenyl-1,3-indandione has a melting point of 144-148 °C, while other derivatives can have melting points exceeding 230 °C[2]. |
| Boiling Point (°C) | Not available | High molecular weight and polarity suggest a high boiling point, likely with decomposition. |
| Calculated logP | ~3.0 - 4.0 | Based on calculated values for similar compounds like 2-(3,4-Dimethoxybenzylidene)-1-indanone (XLogP3: 3.7)[3][4] and other 2-aryl-1,3-indandiones[5][6]. |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | Calculated based on the presence of four oxygen atoms (two ketones and two ethers). |
| Hydrogen Bond Donors | 1 (enol form) | The methylene protons flanked by two carbonyls are acidic and can be abstracted. |
| Hydrogen Bond Acceptors | 4 | The four oxygen atoms can act as hydrogen bond acceptors. |
| pKa | ~4-5 | The active methylene protons give 1,3-indandione an acidic character. The pKa of the parent 1,3-indandione is approximately 4.2. |
Synthesis
The most common and effective method for synthesizing 2-aryl-1,3-indandiones is through a Knoevenagel condensation reaction. This involves the reaction of 1,3-indandione with an appropriate aromatic aldehyde, in this case, 3,4-dimethoxybenzaldehyde[2][7][8].
Generalized Synthesis Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 1,3-indandione and 3,4-dimethoxybenzaldehyde in a suitable solvent such as ethanol or a task-specific ionic liquid[2][9].
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium hydroxide, to the reaction mixture[10].
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be poured into cold water to induce precipitation[11].
-
Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and can be further purified by recrystallization from a solvent like ethanol or acetone to yield the final product.
Spectroscopic Characterization
The identity and purity of 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione can be confirmed through various spectroscopic techniques. The expected spectral features are outlined below, based on data from analogous compounds.
Infrared (IR) Spectroscopy
-
Carbonyl (C=O) Stretching: 2-substituted 1,3-indandiones typically show strong absorption bands for the carbonyl groups. Unlike the parent 1,3-indandione which has two C=O bands, substitution at the 2-position often results in the disappearance of the higher frequency band[12]. Expect a strong band in the region of 1670-1710 cm⁻¹ for the ketone carbonyls. A related compound, 2-(3,4-Dimethoxybenzylidene)-1-indanone, shows a C=O stretch at 1680 cm⁻¹[13].
-
Aromatic C=C Stretching: Expect multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings. The related 1-indanone shows a C=C aromatic stretch at 1600 cm⁻¹[13].
-
C-O Stretching: Strong bands corresponding to the ether linkages of the methoxy groups are expected around 1250 cm⁻¹ and 1020 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the indandione and dimethoxyphenyl rings[2][14].
-
Methine Proton: A singlet for the proton at the 2-position of the indandione ring is expected around δ 4.0-4.5 ppm, although this can vary depending on the solvent and concentration[14].
-
Methoxy Protons: Two singlets, each integrating to three protons, are expected for the two methoxy groups, likely in the range of δ 3.8-4.0 ppm[13].
-
-
¹³C NMR:
-
Carbonyl Carbons: Signals for the two ketone carbons are expected to be downfield, in the range of δ 190-205 ppm[15][16].
-
Aromatic Carbons: A number of signals will appear in the aromatic region (δ 120-160 ppm).
-
Methine Carbon: The signal for the carbon at the 2-position of the indandione ring.
-
Methoxy Carbons: Signals for the two methoxy group carbons are expected around δ 55-60 ppm.
-
Mass Spectrometry (MS)
The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (294.29 m/z). Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the indandione ring[2][17].
Experimental Protocols for Physicochemical Property Determination
For researchers who wish to experimentally determine the physicochemical properties of 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione, the following standard protocols are recommended.
Caption: Experimental workflow for the synthesis and characterization of 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities[2][6].
Methodology:
-
Sample Preparation: Place a small amount of the dry, powdered compound into a capillary tube, sealed at one end, to a height of 1-2 mm[3][10].
-
Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube)[2][4].
-
Heating: Heat the sample rapidly to determine an approximate melting point, then allow the apparatus to cool.
-
Accurate Measurement: Repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point[2].
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point[3].
Solubility Determination
Solubility is a critical parameter for drug development, influencing formulation and bioavailability. The "like dissolves like" principle is a useful starting point, suggesting that the polarity of the solute and solvent are key factors[5][13][18].
Methodology (Qualitative):
-
Sample Preparation: Place a small, measured amount of the compound (e.g., 1-5 mg) into a series of test tubes or vials[11][14].
-
Solvent Addition: To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, DMSO, acetone, hexane).
-
Observation: Vigorously shake or vortex each tube and observe if the solid dissolves completely. If it does, the compound is soluble in that solvent at that concentration[5][11].
-
Acid/Base Solubility: Test solubility in aqueous solutions of 5% HCl and 5% NaOH to determine if the compound has acidic or basic properties that can be exploited for solubilization[14][18].
Octanol-Water Partition Coefficient (LogP) Determination
LogP is a measure of a compound's lipophilicity and is a key predictor of its ADME properties. A positive logP value indicates that the compound is more soluble in lipids (lipophilic), while a negative value indicates higher solubility in water (hydrophilic)[19].
Methodology (Shake-Flask Method):
-
Phase Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) and allow the phases to saturate each other by shaking vigorously and then allowing them to separate.
-
Compound Addition: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).
-
Partitioning: Add a known volume of the second phase and shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours)[20].
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.
-
Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC[20].
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water])[19].
Implications for Researchers and Drug Development
The physicochemical properties of 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione have significant implications for its handling, formulation, and potential as a therapeutic agent.
-
Solubility and Formulation: The predicted logP in the range of 3.0-4.0 suggests that the compound is likely to have low aqueous solubility and be more soluble in organic solvents. This is a critical consideration for formulation development. For in vitro biological assays, it will likely need to be dissolved in a solvent like DMSO. For in vivo studies, formulation strategies such as co-solvents, surfactants, or nanoparticles may be required to achieve adequate bioavailability.
-
Absorption and Permeability: The relatively high lipophilicity indicated by the predicted logP suggests that the compound may have good membrane permeability and be well-absorbed through passive diffusion. However, very high lipophilicity (logP > 5) can sometimes lead to poor absorption due to partitioning into the lipid bilayer of the gut wall.
-
Metabolism: The presence of methoxy groups on the phenyl ring provides sites for potential metabolism by cytochrome P450 enzymes (O-demethylation). The indandione ring itself may also be subject to metabolic transformations.
-
Chemical Stability: The β-diketone moiety can exist in equilibrium with its enol tautomer, and the acidic nature of the C-2 proton makes it susceptible to reactions with strong bases. This should be considered when designing synthetic routes and formulation strategies.
Conclusion
While direct experimental data for 2-(3,4-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione remains to be fully elucidated in the public domain, a comprehensive physicochemical profile can be predicted based on its structural features and data from closely related analogues. This guide provides a foundation for researchers by summarizing these predicted properties, offering a general synthesis strategy, and detailing the experimental protocols required for their validation. The interplay of its lipophilicity, polar surface area, and reactive functional groups will ultimately define its utility in medicinal chemistry and drug development. The methodologies and insights presented herein are intended to facilitate further investigation into this promising class of compounds.
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